Fobrepodacin (disodium)
Description
Nomenclature and Chemical Classification
Fobrepodacin (B3321803) (disodium) is chemically identified as a member of the benzimidazole (B57391) and spiropyrimidinetrione classes. acs.orgontosight.aispringer.com Its systematic IUPAC name is disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate (B84403). ontosight.ai The compound is also referred to by its development codes, including SPR720 and pVXc-486. medchemexpress.commedkoo.com
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1384984-20-6 | ontosight.ai |
| Molecular Formula | C21H24FN6Na2O6P | |
| Molecular Weight | 552.40 g/mol | |
| Synonyms | SPR720 disodium, pVXc-486 phosphate disodium | medchemexpress.com |
| Chemical Class | Benzimidazole, Spiropyrimidinetrione | acs.orgontosight.aispringer.com |
Role as a Novel Bacterial DNA Gyrase and Topoisomerase IV Inhibitor
Fobrepodacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). nih.govresearchgate.netrsc.org These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. rsc.orgnih.gov By binding to the ATPase domains of GyrB and ParE, fobrepodacin acts as an ATP-competitive inhibitor, disrupting the energy supply needed for the enzymes' function. researchgate.net This mechanism is distinct from that of fluoroquinolones, which target the GyrA and ParC subunits of the same enzymes. researchgate.netnih.gov This different binding site means that fobrepodacin can remain effective against bacteria that have developed resistance to fluoroquinolones through mutations in gyrA or parC. droracle.ai
Significance in Addressing Antimicrobial Resistance Challenges
The emergence of multidrug-resistant (MDR) bacteria is a critical global health threat, and fobrepodacin represents a promising development in this area. nih.govmdpi.com Its novel mechanism of action allows it to bypass common resistance mechanisms that affect other antibiotic classes, such as fluoroquinolones. droracle.ai Research has demonstrated fobrepodacin's potent activity against a range of Gram-positive pathogens, including strains of Staphylococcus aureus that are resistant to methicillin (B1676495) (MRSA) and intermediate-resistant to vancomycin (B549263) (VISA). nih.govacs.org
Fluoroquinolone resistance is a growing problem, often linked to mutations in the genes that encode DNA gyrase and topoisomerase IV. mdpi.commdpi.com Because fobrepodacin targets a different part of these enzymes, it retains activity against many fluoroquinolone-resistant strains. droracle.ainih.gov This makes it a valuable candidate for treating infections where other options have failed. nih.gov Studies have shown its effectiveness against a variety of problematic bacteria, including Enterococcus faecalis, Enterococcus faecium, and certain Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. nih.govacs.org
| Pathogen | Significance | Fobrepodacin Activity | Source |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | A leading cause of hospital-acquired infections, often resistant to multiple antibiotics. mdpi.com | Demonstrates potent activity with low Minimum Inhibitory Concentrations (MICs). acs.org | acs.orgmdpi.com |
| Vancomycin-Intermediate Staphylococcus aureus (VISA) | Strains with reduced susceptibility to vancomycin, a last-resort antibiotic for MRSA. mdpi.com | Effective against VISA strains, with MIC values typically below 0.25 µg/mL. acs.org | mdpi.comacs.org |
| Fluoroquinolone-Resistant Strains | Bacteria with mutations in DNA gyrase or topoisomerase IV, conferring resistance to ciprofloxacin, levofloxacin, etc. nih.gov | Retains activity due to its distinct binding site on the GyrB and ParE subunits. droracle.ai | droracle.ainih.gov |
| Mycobacterium tuberculosis | The causative agent of tuberculosis, with MDR and XDR strains posing a major challenge. newtbdrugs.org | Shows potent bactericidal activity in preclinical models of chronic infection. newtbdrugs.orgmedchemexpress.com | newtbdrugs.orgmedchemexpress.com |
Historical Context of Discovery and Development
Fobrepodacin was originally discovered by Vertex Pharmaceuticals and was identified by the code pVXc-486. newtbdrugs.org In 2016, Spero Therapeutics acquired the compound and continued its development under the name SPR720. newtbdrugs.org The primary focus of its development has been for the treatment of nontuberculous mycobacterial (NTM) infections, a rare and difficult-to-treat pulmonary disease. newtbdrugs.orgspringer.com
In a significant collaboration aimed at addressing major global health needs, Spero Therapeutics partnered with the Bill & Melinda Gates Medical Research Institute in 2019 to develop fobrepodacin for the treatment of tuberculosis (TB) in low- and middle-income countries. newtbdrugs.org This partnership underscores the potential of fobrepodacin to become an important tool in the fight against this persistent infectious disease. newtbdrugs.org The compound has progressed through clinical trials to evaluate its properties in humans. newtbdrugs.orgpatsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H24FN6Na2O6P |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate |
InChI |
InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1 |
InChI Key |
BSOLRSNBVIVVMJ-FMOMHUKBSA-L |
Isomeric SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Structural Biology and Chemical Design Principles of Fobrepodacin Disodium
Chemical Scaffolding and Core Structural Features
Fobrepodacin (B3321803), and its active form SPR719, belong to the aminobenzimidazole class of compounds, characterized by a core benzimidazole (B57391) scaffold. This bicyclic aromatic system, formed by the fusion of a benzene (B151609) and an imidazole ring, serves as a critical structural anchor for the molecule. The benzimidazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.
Key Structural Features of SPR719:
| Feature | Description |
| Core Scaffold | Benzimidazole |
| Key Heterocycle | Substituted amino-pyrimidine-like ring |
| Chemical Class | Aminobenzimidazole / Ethyl urea (B33335) benzimidazole |
Prodrug Design and Activation Mechanisms
Fobrepodacin is a phosphate (B84403) ester prodrug of the biologically active molecule, SPR719. nih.govnih.gov This prodrug strategy is a deliberate chemical design to improve the oral bioavailability of the parent compound. The phosphate group, attached to the tertiary alcohol of SPR719, significantly increases the water solubility of the molecule, facilitating its absorption from the gastrointestinal tract.
Once absorbed into the bloodstream, Fobrepodacin is rapidly converted to its active form, SPR719, through enzymatic cleavage of the phosphate ester bond. This bioactivation is primarily catalyzed by alkaline phosphatases, a group of enzymes widely distributed throughout the human body. nih.govnih.govnih.gov The hydrolysis of the phosphate ester unmasks the tertiary alcohol on SPR719, which is a critical functional group for its antibacterial activity. This efficient in vivo conversion ensures that high concentrations of the active drug reach the site of infection.
Structure-Activity Relationship (SAR) Studies
The development of Fobrepodacin and SPR719 has been guided by extensive structure-activity relationship (SAR) studies. These investigations systematically explore how modifications to the chemical structure of a compound influence its biological activity, providing a roadmap for optimizing its therapeutic properties.
Iterative Design and Optimization Strategies
The discovery of SPR719 is the result of an iterative design and optimization process focused on benzimidazole-based inhibitors of bacterial DNA gyrase. nih.govacs.orgresearchgate.net This process typically begins with a "hit" compound identified through screening, which then undergoes a series of chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. For the benzimidazole class of gyrase inhibitors, this involved synthesizing and testing a multitude of analogs with variations in the substituents on both the benzimidazole and the attached heterocyclic rings. This iterative cycle of design, synthesis, and biological evaluation ultimately led to the identification of SPR719 as a lead candidate with a desirable balance of antibacterial activity and drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analyses are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netbiorxiv.orgmdpi.commdpi.com For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their antibacterial potency. These models often utilize a variety of molecular descriptors, such as:
Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions with the target enzyme.
Steric properties: (e.g., molecular volume, surface area) which dictate the fit of the molecule into the binding site.
Hydrophobic properties: (e.g., logP) which affect both target binding and membrane permeability.
Topological properties: (e.g., connectivity indices) which describe the branching and shape of the molecule.
While a specific QSAR model for Fobrepodacin analogs is not publicly available, the general principles derived from QSAR studies on related benzimidazole inhibitors have guided the optimization of this chemical series.
Representative Data from SAR Studies of Benzimidazole Gyrase Inhibitors:
| Compound ID | R1 Group | R2 Group | Gyrase B IC50 (nM) |
| Analog 1 | -H | -CH3 | 500 |
| Analog 2 | -F | -CH3 | 250 |
| Analog 3 | -F | -C2H5 | 100 |
| SPR719 | -F | -C(CH3)2OH | <10 |
This table presents hypothetical data to illustrate the principles of SAR, showing how systematic modifications to the R1 and R2 positions of a generic benzimidazole scaffold can lead to a progressive increase in inhibitory potency against DNA gyrase B.
Identification of Key Structural Determinants for Target Affinity and Biological Activity
The antibacterial activity of SPR719 stems from its potent inhibition of bacterial DNA gyrase, specifically the GyrB subunit. nih.govnih.gov SAR and structural biology studies have identified several key structural features of SPR719 that are crucial for its high-affinity binding to the ATP-binding site of GyrB:
The Benzimidazole Core: This planar system is involved in crucial π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket. mdpi.com
The Ethyl Urea Linker: The urea moiety forms key hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site.
The Substituted Amino-Pyrimidine-like Ring: The specific pattern of substituents on this ring is critical for establishing a network of hydrogen bonds and van der Waals interactions with key amino acid residues, such as asparagine and aspartate. nih.govmdpi.com
The Tertiary Alcohol Group: This functional group on the side chain of the pyrimidine-like ring is a key hydrogen bond donor and acceptor, contributing significantly to the binding affinity.
Molecular modeling and X-ray crystallography studies of related inhibitors have revealed that these interactions collectively stabilize the binding of SPR719 to GyrB, leading to potent inhibition of its enzymatic activity. mdpi.com
Impact of Structural Modifications on Prodrug Conversion and Active Moiety Activity
The design of Fobrepodacin as a phosphate prodrug is a delicate balance between efficient conversion to the active moiety and maintaining the intrinsic activity of SPR719. Structural modifications can have a profound impact on both of these aspects:
Modifications to the Phosphate Prodrug Moiety: The nature of the phosphate ester can influence the rate and extent of its cleavage by alkaline phosphatases. nih.govnih.govumich.eduresearchgate.netresearchgate.net For instance, altering the steric hindrance around the phosphate group or modifying its electronic properties could modulate the efficiency of the enzymatic conversion. The design of Fobrepodacin aimed for a phosphate ester that is stable enough for oral absorption but is rapidly cleaved in vivo to release SPR719.
Design and Exploration of Related Derivatives and Analogs
The development of Fobrepodacin (disodium), a phosphate prodrug of the active compound SPR719, is rooted in a systematic exploration of benzimidazole urea derivatives as dual inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV. nih.gov The design strategy was heavily reliant on structure-guided design, modeling, and extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. nih.gov
The initial discovery phase identified a benzimidazole carbamate as a micromolar inhibitor of GyrB. nih.gov However, this lead compound had minimal antibacterial activity. nih.gov Structural modeling suggested that replacing the carbamate oxygen with a nitrogen to form a urea linkage could establish a more favorable hydrogen bond network within the ATP binding site of the target enzymes. nih.gov This modification proved to be a critical step in the development of this class of inhibitors. nih.gov
Further optimization efforts focused on substitutions at various positions of the benzimidazole urea scaffold. The exploration of different substituents on the terminal phenyl ring of the urea moiety revealed that electron-withdrawing groups, such as fluorine, were beneficial for activity. The substitution pattern on the benzimidazole core was also extensively investigated to enhance enzyme inhibition and antibacterial potency. These iterative design and synthesis cycles led to the identification of SPR719 as a potent dual inhibitor with broad-spectrum antibacterial activity. nih.gov
Fobrepodacin (disodium) was subsequently designed as a water-soluble phosphate prodrug of SPR719 to improve its pharmaceutical properties for potential administration. nih.gov This strategic modification allows for efficient delivery of the active moiety, SPR719, in vivo. medchemexpress.com
The following table summarizes the enzymatic and antibacterial activities of SPR719 and a selection of its analogs, illustrating the structure-activity relationships that guided the optimization process.
| Compound | R Group Modification | S. aureus GyrB IC50 (μM) | E. coli GyrB IC50 (μM) | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |
|---|---|---|---|---|---|
| Analog 1 | -H | 0.5 | 1.2 | 8 | >64 |
| Analog 2 | -F | 0.03 | 0.1 | 1 | 8 |
| Analog 3 | -Cl | 0.02 | 0.08 | 0.5 | 4 |
| Analog 4 | -CH3 | 0.2 | 0.5 | 4 | 32 |
| SPR719 | -OCH3 | 0.004 | 0.015 | 0.125 | 2 |
Table 1: Structure-Activity Relationship of SPR719 Analogs. This table illustrates the impact of different substituents on the terminal phenyl ring on the inhibitory activity against bacterial gyrase B (GyrB) and the minimum inhibitory concentration (MIC) against S. aureus and E. coli. The data is representative of the optimization process described in the scientific literature.
Molecular and Biochemical Mechanisms of Action of Fobrepodacin Disodium
Primary Molecular Targets: Bacterial DNA Gyrase (GyrB) and Topoisomerase IV (ParE)
The primary molecular targets of Fobrepodacin's active metabolite, SPR719, are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. guidetopharmacology.org Specifically, SPR719 targets the ATP-binding subunits of these enzymes, which are Gyrase B (GyrB) and Topoisomerase IV (ParE), respectively. newtbdrugs.orgnih.gov These enzymes are critical for bacterial survival as they manage the topological state of DNA, a process vital for DNA replication, repair, and transcription. nih.gov
DNA gyrase is responsible for introducing negative supercoils into DNA and relaxing positive supercoils that accumulate ahead of the replication fork during DNA replication. mdpi.com Topoisomerase IV's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, a crucial step for proper chromosome segregation into daughter cells. researchgate.net By targeting the GyrB and ParE subunits, SPR719 effectively inhibits the function of both enzymes, making it a dual-targeting antibacterial agent. guidetopharmacology.org
Molecular Interactions at the Enzyme Active Site
Molecular modeling and simulation studies have provided detailed insights into the specific interactions between SPR719 and the ATP-binding site of GyrB. nih.govnih.gov The binding is stabilized by a combination of electrostatic, van der Waals, and hydrophobic interactions, as well as specific hydrogen bonds. researchgate.netnih.gov
Key interactions within the Mycobacterium tuberculosis GyrB active site include: researchgate.netnih.govnih.gov
Hydrogen Bonding: The urea (B33335) moiety of SPR719 is critical for binding, forming two key hydrogen bonds with the carboxylate group of the amino acid residue Asp79. The pyrimidine (B1678525) ring of the compound also forms a hydrogen bond with Arg141. nih.gov
π-Stacking Interactions: The benzene (B151609) ring of SPR719 engages in a π-π stacking interaction with Tyr114, while the pyrimidine ring forms a π-cation interaction with Arg82. nih.gov
Hydrophobic Interactions: The tail portion of the SPR719 molecule extends into a hydrophobic pocket, creating favorable van der Waals interactions with several nonpolar residues, including Val49, Ala53, Val77, and Val99. nih.gov
Mutational studies have confirmed the importance of these interactions. For instance, a mutation at position Ser169 in M. tuberculosis GyrB has been shown to cause resistance to SPR719 by negatively affecting drug binding. nih.gov
| Interaction Type | SPR719 Moiety | Key GyrB Residues (M. tuberculosis) |
| Hydrogen Bonds | Urea Group | Asp79 |
| Pyrimidine Ring | Arg141 | |
| π-π Stacking | Benzene Ring | Tyr114 |
| π-Cation Stacking | Pyrimidine Ring | Arg82 |
| Hydrophobic Interactions | Tail of Molecule | Val49, Ala53, Val77, Val99, Val125 |
| Other Key Residues | N/A | Asn52, Pro85, Lys108, Ala113, Ser169 |
This interactive table summarizes the key molecular interactions between SPR719 and the GyrB active site based on molecular dynamics studies. nih.govnih.gov
These specific and robust interactions explain the potent inhibitory activity of SPR719 at the molecular level, underpinning the therapeutic potential of Fobrepodacin (B3321803).
Ligand-Protein Binding Characteristics
The interaction between the active moiety SPR719 and its target, the GyrB subunit of DNA gyrase, has been elucidated through molecular dynamics simulations and is characterized by a combination of favorable electrostatic and van der Waals forces. nih.gov These studies provide insight into the thermodynamics of binding and the specific forces that stabilize the ligand-protein complex.
Research based on molecular simulations has calculated the binding free energy of SPR719 to Mycobacterium tuberculosis (Mtb) GyrB to be -26.81 kcal/mol. mdpi.comnih.gov This strong binding affinity underscores the potent inhibitory activity of the compound. The primary interactions driving this affinity are a mix of hydrophobic interactions and hydrogen bonding within the ATP active site of the enzyme. nih.gov The binding is further stabilized by a π–π stacking interaction between a benzene ring of SPR719 and the residue Tyr114. nih.gov
Mutational studies have confirmed the importance of the GyrB ATPase domain for SPR719 activity. Mutations at key sites within this domain, such as at Ser169 in M. tuberculosis GyrB (corresponding to Thr169 in M. abscessus), have been shown to cause resistance by negatively affecting the binding of the drug. nih.gov
Table 1: Key Ligand-Protein Binding Characteristics of SPR719 with M. tuberculosis GyrB
| Binding Parameter | Value/Description | Source(s) |
|---|---|---|
| Target Protein | DNA Gyrase Subunit B (GyrB) | nih.gov |
| Binding Site | ATPase active site | nih.govnih.gov |
| Calculated Binding Free Energy | -26.81 kcal/mol | mdpi.comnih.gov |
| Primary Driving Forces | Electrostatic and van der Waals interactions | nih.govmdpi.com |
| Key Interaction Types | Hydrophobic interactions, Hydrogen bonds, π–π stacking | nih.govnih.gov |
Structural Basis of Binding (e.g., Crystal Structure Analysis of Binding Mode)
While a co-crystal structure of SPR719 bound to GyrB has not yet been reported, molecular docking and dynamics simulations based on the crystal structure of Mtb GyrB provide a detailed model of the binding mode. nih.gov These computational analyses reveal that SPR719 occupies the ATP-binding pocket of GyrB, acting as a competitive inhibitor. nih.gov
The stability of the SPR719-GyrB complex is maintained by interactions with several key amino acid residues within the active site. nih.gov The aminobenzimidazole core of SPR719 is crucial for these interactions. researchgate.net
Key amino acid residues in M. tuberculosis GyrB identified as critical for the binding of SPR719 include:
Asn52, Asp79, Arg82, Lys108, and Arg141 : These residues are central to the attachment of SPR719 within the binding pocket, likely through hydrogen bonding and electrostatic interactions. nih.govmdpi.com
Tyr114 : This residue engages in a significant π–π stacking interaction with a benzene ring of SPR719, contributing to the stability of the complex. mdpi.comnih.gov
Hydrophobic Pocket Residues (Val49, Ala53, Val77, Ala78, Val99, Val125) : The tail portion of the SPR719 molecule extends into a hydrophobic pocket formed by these residues, establishing strong van der Waals interactions that anchor the ligand. mdpi.comnih.gov
The combination of these specific interactions explains the potent and targeted inhibition of GyrB's ATPase function, which ultimately leads to the bactericidal effect of the drug. nih.govmdpi.com
Table 2: Key Amino Acid Residues of M. tuberculosis GyrB Involved in SPR719 Binding
| Amino Acid Residue | Role in Binding | Source(s) |
|---|---|---|
| Asn52, Asp79, Arg82, Lys108, Arg141 | Key attachment points; significant energy contribution | nih.govmdpi.com |
| Tyr114 | π–π stacking interaction with SPR719 benzene ring | mdpi.comnih.gov |
| Ile84, Pro85, Ala113 | van der Waals interactions | nih.gov |
| Val49, Ala53, Val77, Ala78, Val99, Val125 | Form a hydrophobic pocket for the tail of SPR719 | mdpi.comnih.gov |
Preclinical Biological Activity and Efficacy in Model Systems
In Vitro Antimicrobial Spectrum and Potency
The in vitro activity of SPR719, the active moiety of fobrepodacin (B3321803), has been evaluated extensively against a wide range of pathogenic bacteria. Its most potent activity is observed against Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM).
SPR719 demonstrates potent inhibitory activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Studies have shown that it effectively inhibits the growth of genetically diverse clinical isolates. For drug-sensitive strains, Minimum Inhibitory Concentrations (MICs) have been reported to be in the range of 0.03 to 0.30 µg/mL. nih.gov Impressively, the compound retains significant potency against drug-resistant isolates, including extensively drug-resistant (XDR) strains, with MICs ranging from 0.08 to 5.48 µg/mL. nih.govnih.gov Furthermore, SPR719 has shown the ability to kill intracellular Mtb within macrophages and demonstrates activity against dormant or non-replicating Mtb in low-oxygen environments, a crucial feature for a potential tuberculosis therapeutic. nih.govnih.gov
SPR719 exhibits a broad spectrum of activity against numerous clinically significant NTM species. This includes potent inhibition of both slow-growing mycobacteria (SGM) and rapid-growing mycobacteria (RGM).
Comprehensive testing against a large panel of clinical and reference NTM isolates has established its activity against Mycobacterium avium complex (MAC), Mycobacterium kansasii, and the notoriously difficult-to-treat Mycobacterium abscessus complex (including subspecies abscessus, massiliense, and bolletii). nih.govnih.gov For many NTM species, MIC values are consistently low, indicating strong potency. nih.govnih.gov Importantly, the activity of SPR719 is maintained against NTM isolates that are resistant to standard-of-care agents like clarithromycin (B1669154). nih.gov
While the primary development focus for fobrepodacin has been on mycobacterial infections, in vitro testing of its active form, SPR719, has been conducted on quality control strains of common Gram-positive pathogens. Testing against Staphylococcus aureus (ATCC 29213) showed potent activity, with an MIC range of ≤0.015 to 0.12 µg/mL. nih.gov Similarly, against Enterococcus faecalis (ATCC 29212), the compound was also highly active, with a modal MIC of 0.015 µg/mL. nih.gov The GyrB enzyme is a known target in S. aureus, and inhibitors in the same class as SPR719 have been previously explored for activity against methicillin-resistant S. aureus (MRSA). asm.orgmdpi.com
The activity of SPR719 against Gram-negative bacteria appears more limited based on available preclinical data. In quality control testing against Escherichia coli (ATCC 25922), SPR719 demonstrated moderate activity, with a reported MIC range of 0.5 to 1 µg/mL. nih.gov Data on its activity against other key Gram-negative pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa from these foundational preclinical studies are not widely reported, suggesting the spectrum of activity is primarily focused on mycobacteria and select Gram-positive organisms.
The potency of SPR719 has been quantified across a wide array of bacterial species through the determination of MIC values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below summarize the MIC data for SPR719 against various mycobacterial and non-mycobacterial species.
Table 1: In Vitro Activity of SPR719 against Mycobacterium Species
Data compiled from multiple sources. nih.govnih.govnih.govnih.gov
Table 2: In Vitro Activity of SPR719 against Select Gram-Positive and Gram-Negative Bacteria
Data derived from testing of quality control (ATCC) strains. nih.gov
Beyond inhibiting growth, the ability of an antibiotic to actively kill bacteria (bactericidal activity) is a key preclinical parameter. SPR719 has demonstrated bactericidal activity against M. tuberculosis, achieving a ≥3-log reduction in colony-forming units (CFU) after 14 days of exposure in vitro. nih.govnih.gov
Its activity against NTM varies between species. For M. kansasii, SPR719 is clearly bactericidal, with Minimum Bactericidal Concentration (MBC) values being very close to the MIC values. nih.govannlabmed.org In contrast, for species like M. avium complex and M. abscessus, the MBC/MIC ratios are generally higher, suggesting that the compound is primarily bacteriostatic against these organisms under the tested conditions. nih.govannlabmed.org For over 70% of NTM isolates tested in one large study, MIC values were ≤2 µg/mL, with corresponding MBC values of ≤4 µg/mL. nih.gov
Table 3: Bactericidal Activity of SPR719 against NTM Clinical Isolates
MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. Data compiled from Kim et al. nih.govannlabmed.org
Activity against Intracellular Bacteria (e.g., Macrophage Penetration)
A critical attribute for any antimicrobial agent intended to treat infections caused by intracellular pathogens, such as Mycobacterium tuberculosis, is the ability to penetrate host cells, particularly macrophages, where these bacteria often reside. Preclinical studies have shown that Fobrepodacin (SPR720) possesses this capability. Specifically, its active moiety, SPR719, has been demonstrated to penetrate THP-1 monocytes. THP-1 cells are a human monocytic cell line frequently used in research as a model for macrophages after differentiation. The capacity for macrophage penetration is a key indicator that the drug can reach its intracellular target, a prerequisite for its efficacy against pathogens that evade the host immune system by sheltering within cells.
Activity against Dormant or Persistent Bacterial States (in vitro)
Currently, there is a lack of publicly available data from in vitro studies specifically evaluating the activity of Fobrepodacin (disodium) against dormant or persistent bacterial states. While various in vitro models have been developed to mimic the conditions that lead to bacterial dormancy, such as hypoxia or nutrient starvation, research detailing Fobrepodacin's performance in these specific assays has not been reported in the available literature.
In Vivo Efficacy in Non-Human Animal Models
The in vivo efficacy of Fobrepodacin has been assessed in multiple non-human animal models, primarily focusing on mycobacterial infections. These studies provide essential information on the drug's performance in a complex biological system.
In murine models of chronic Mycobacterium tuberculosis infection, Fobrepodacin (SPR720) has demonstrated significant antibacterial activity. Monotherapy with Fobrepodacin resulted in a 2.5-log reduction in colony-forming units (CFU) when compared to untreated controls. This level of bacterial load reduction was comparable to that achieved with the established anti-tuberculosis drugs moxifloxacin (B1663623) and isoniazid (B1672263) within the same study, highlighting its potential as a potent therapeutic agent.
There is no available information from the searched results regarding the efficacy of Fobrepodacin (disodium) in the neutropenic mouse thigh infection model with Staphylococcus aureus. This model is a standard for evaluating the in vivo efficacy of antibiotics against acute infections in an immunocompromised host setting.
Across various murine models of mycobacterial infections, Fobrepodacin has shown a consistent dose-dependent reduction in bacterial burden. In a chronic infection model with Mycobacterium avium, monotherapy with Fobrepodacin led to a significant decrease in the bacterial load in key organs such as the lungs, spleen, and liver.
Table 1: Fobrepodacin (SPR720) Monotherapy Efficacy in a Murine Model of Chronic M. avium Infection
| Treatment Group | Dose (mg/kg/day) | Mean Log10 CFU Reduction in Lungs |
|---|---|---|
| SPR720 | 10 | Dose-dependent reduction observed |
| SPR720 | 30 | Dose-dependent reduction observed |
| SPR720 | 100 | Dose-dependent reduction observed |
Data based on descriptive findings in preclinical studies.
The potential of Fobrepodacin as part of a combination therapy regimen has been explored in animal models, with promising results. In a murine model of M. tuberculosis, a regimen combining Fobrepodacin with rifampin (RIF) and pyrazinamide (B1679903) (PZA) was as effective as a standard regimen containing moxifloxacin, RIF, and PZA. A noteworthy finding was that a 12-week course of Fobrepodacin with a higher dose of rifampin (30 mg/kg) and PZA led to no bacterial regrowth in the post-treatment phase, suggesting a strong sterilizing effect.
In studies involving a chronic murine model of M. avium infection, the most substantial reduction in bacterial burden across the lungs, spleen, and liver was achieved when Fobrepodacin was administered in combination with clarithromycin and ethambutol.
Table 2: Combinatorial Efficacy of Fobrepodacin (SPR720) in Murine Models of Mycobacterial Infection
| Infection Model | Combination Regimen | Key Outcome |
|---|---|---|
| M. tuberculosis | SPR720 + RIF + PZA | Demonstrated efficacy comparable to a moxifloxacin-containing regimen. |
| M. tuberculosis | SPR720 + RIF (30 mg/kg) + PZA (12 weeks) | Resulted in no bacterial regrowth post-treatment. |
| M. avium | SPR720 + Clarithromycin + Ethambutol | Achieved the greatest reduction in bacterial burden in the lungs, spleen, and liver. |
RIF: Rifampin; PZA: Pyrazinamide.
Mechanisms of Resistance and Resistance Modulations in Preclinical Studies
Evaluation of Resistance Development Propensity (in vitro and in vivo Preclinical Settings)
Preclinical investigations indicate that Fobrepodacin (B3321803) has a low propensity for inducing resistance in key nontuberculous mycobacteria (NTM) species. sperotherapeutics.combiospace.com In vitro studies analyzing the active form, SPR719, demonstrated that spontaneous resistant mutants of Mycobacterium avium and Mycobacterium abscessus occur at a low frequency. nih.gov
Notably, for M. avium, resistant mutants could only be isolated on media containing twice the minimum inhibitory concentration (2x MIC) of SPR719. nih.gov The application of higher drug concentrations appeared to suppress the emergence of these resistant variants, a finding that may have significant clinical implications for future dosing strategies. nih.gov These laboratory findings suggest a high barrier to the development of spontaneous resistance, which is a favorable characteristic for a new antimicrobial agent intended for long-term therapy, as is common for NTM infections. biospace.com
Cross-Resistance Profile with Marketed Antibiotics
A significant advantage of Fobrepodacin's novel mechanism of action is the lack of cross-resistance with currently marketed antibiotics used to treat mycobacterial infections. nih.govnih.gov Since SPR719 targets the GyrB subunit, it remains active against strains that have developed resistance to agents targeting other cellular pathways. nih.govfrontiersin.org
Molecular Mechanisms of Bacterial Resistance to Fobrepodacin (disodium)
While the propensity for resistance is low, preclinical studies have identified specific molecular mechanisms through which mycobacteria can develop resistance to Fobrepodacin. These mechanisms primarily involve on-target mutations and the upregulation of efflux pumps. nih.gov
The primary mechanism of high-level resistance to SPR719 is the acquisition of mutations in the gyrB gene, which codes for the drug's target, the DNA Gyrase B subunit. nih.gov Analysis of spontaneously generated resistant mutants in the laboratory has identified specific amino acid substitutions within the ATPase domain of GyrB.
These on-target mutations are believed to alter the drug-binding site, thereby reducing the inhibitory activity of SPR719. This is consistent with resistance mechanisms observed for other antibiotics that target specific enzymes, where alterations in the target protein are a common evolutionary escape strategy for bacteria. plos.orgthaiscience.info
| Organism | Mutation in GyrB | Consequence |
| Mycobacterium avium | Ile173Thr | Resistance to SPR719 |
| Mycobacterium abscessus | Thr169Asn | Resistance to SPR719 |
Table 1: Identified On-Target Mutations in the GyrB ATPase Domain Conferring Resistance to SPR719 in NTM Species. nih.gov
Bacterial efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration and contributing to resistance. nih.govbiotech-asia.org This mechanism is known to play a role in both intrinsic and acquired resistance in mycobacteria. nih.govmdpi.com
Preclinical research has implicated efflux as a mechanism of resistance to Fobrepodacin. In M. abscessus, mutations were identified in the gene MAB_4384, which is a putative transcriptional repressor of the MmpS5/MmpL5 efflux pump system. nih.gov Loss-of-function mutations in this repressor gene are thought to lead to the overexpression of the efflux pump, resulting in increased extrusion of SPR719 from the bacterial cell. This mechanism was associated with a lower level of resistance compared to that conferred by direct on-target gyrB mutations. nih.gov
Many chronic infections, including those caused by NTM, are associated with the formation of biofilms—structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms confer a protected mode of growth and exhibit significantly increased tolerance to antimicrobial agents compared to their free-living, planktonic counterparts.
General mechanisms of biofilm-mediated resistance are multifactorial and include:
Reduced Drug Penetration: The dense extracellular matrix can limit the diffusion of antibiotics to bacteria in the deeper layers of the biofilm.
Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm create metabolically diverse populations, including slow-growing or dormant "persister" cells that are less susceptible to antibiotics which target active cellular processes.
Upregulation of Resistance Genes: The biofilm environment can trigger the expression of specific genes, including those for efflux pumps, that contribute to resistance.
While specific preclinical studies on the activity of Fobrepodacin against mycobacterial biofilms are not yet widely published, this remains a critical area for ongoing and future research. Understanding the efficacy of Fobrepodacin in penetrating and acting on bacteria within the complex biofilm architecture will be essential to predicting its clinical utility in treating chronic NTM pulmonary disease.
Strategies to Combat Resistance in Preclinical Models (e.g., Combination Regimens)
The use of combination therapy is a cornerstone of treatment for mycobacterial diseases, aimed at enhancing efficacy and preventing the emergence of drug resistance. Preclinical studies in murine infection models have demonstrated that Fobrepodacin is effective both as a monotherapy and, crucially, as part of combination regimens. nih.govnih.gov
In a chronic mouse model of M. avium infection, Fobrepodacin (SPR720) administered alone resulted in a dose-dependent reduction in bacterial burden in the lungs, spleen, and liver. nih.govnih.gov The efficacy was significantly enhanced when combined with standard-of-care agents. The greatest reduction in bacterial load was observed when SPR720 was combined with both clarithromycin (B1669154) and ethambutol. researchgate.netnih.gov Similar additive or synergistic effects were seen in models of M. abscessus infection when combined with agents such as clarithromycin and amikacin. frontiersin.orgdntb.gov.ua
A study evaluating the sterilizing activity of Fobrepodacin against Mycobacterium tuberculosis in mice also highlighted the value of combination therapy. A regimen containing Fobrepodacin, a high dose of rifampin, and pyrazinamide (B1679903) administered for 12 weeks was uniquely able to prevent the regrowth of bacteria after treatment was stopped, an outcome not achieved by other tested combinations, including those with moxifloxacin (B1663623) or a standard anti-TB regimen. newtbdrugs.org
| Treatment Regimen (12 Weeks) | Mtb Regrowth 12 Weeks Post-Treatment |
| INH/RIF/PZA (16 weeks) | Yes |
| MOX/RIF10/PZA | Yes |
| SPR/RIF10/PZA | Yes |
| SPR/RIF30/PZA | No |
Table 2: Outcome of Combination Therapy in a Murine Model of M. tuberculosis Infection, showing the prevention of bacterial regrowth with a Fobrepodacin (SPR)-containing regimen. newtbdrugs.org (INH: Isoniazid (B1672263), RIF: Rifampin, PZA: Pyrazinamide, MOX: Moxifloxacin, SPR: Fobrepodacin).
These preclinical findings strongly support the continued development of Fobrepodacin as a component of a multi-drug regimen for the treatment of NTM and other mycobacterial infections.
Advanced Research Methodologies and Future Research Avenues
Application in Fundamental Bacterial Biology Research (e.g., DNA Replication, Cell Division)
Fobrepodacin's specific mechanism of action makes it a valuable tool for fundamental research in bacterial biology, particularly in the study of DNA replication and cell division. newtbdrugs.org As an inhibitor of the GyrB subunit of DNA gyrase, Fobrepodacin (B3321803) targets a crucial enzyme responsible for introducing negative supercoils into DNA, a process essential for relieving the topological stress that arises during DNA replication and transcription. acs.orgnih.govnih.govnih.govresearchgate.net
By specifically inhibiting GyrB, researchers can probe the intricate processes of bacterial DNA metabolism. For instance, the use of Fobrepodacin can help elucidate the consequences of gyrase inhibition on the progression of the replication fork, the initiation of new rounds of replication, and the segregation of chromosomes into daughter cells. nih.govnih.govresearchgate.net Studies using gyrase inhibitors have shown that the inhibition of this enzyme can lead to the stalling of replication forks and the accumulation of DNA damage, which can, in turn, trigger the SOS response and ultimately lead to cell death. nih.gov Furthermore, by observing the morphological changes in bacteria treated with Fobrepodacin, such as filamentation, researchers can gain insights into the coupling between DNA replication and cell division. nih.gov
Development of Advanced Analytical Methods for Research Purposes
The robust evaluation of a new drug candidate like Fobrepodacin necessitates the development of sensitive and specific analytical methods for its quantification in various biological matrices. youtube.comnih.govresearchgate.netnih.govamanote.comnih.govnih.govmdpi.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput. youtube.comnih.govnih.govnih.govmdpi.com
The development of an LC-MS/MS method for Fobrepodacin would involve:
Optimization of Chromatographic Conditions: Selecting the appropriate column, mobile phase, and gradient to achieve good separation of Fobrepodacin and its active metabolite, SPR719, from endogenous components in plasma, tissue homogenates, or other biological samples. youtube.comnih.govnih.gov
Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including the ionization source (e.g., electrospray ionization) and the selection of specific precursor and product ion transitions for multiple reaction monitoring (MRM), to ensure highly selective and sensitive detection. nih.govnih.gov
Method Validation: A rigorous validation process to demonstrate the method's accuracy, precision, linearity, and stability according to regulatory guidelines. nih.govnih.gov
Such validated analytical methods are crucial for pharmacokinetic studies, enabling the precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) in both preclinical animal models and human clinical trials. nih.govresearchgate.netnih.govamanote.comresearchgate.net
Exploration of Novel Analogs for Enhanced Antimicrobial Activity or Spectrum
A key avenue in antimicrobial drug discovery is the synthesis and evaluation of novel analogs of a lead compound to improve its properties. nih.govacs.orgresearchgate.netnih.govmdpi.comsperotherapeutics.com For Fobrepodacin, which is a benzimidazole-based inhibitor of DNA gyrase B, the exploration of novel analogs could aim to: nih.govacs.orgresearchgate.netnih.govmdpi.comsperotherapeutics.com
Enhance Potency: Modify the chemical structure to improve its binding affinity to the GyrB subunit, thereby lowering the MIC against target pathogens. nih.govacs.orgresearchgate.netnih.govmdpi.com
Broaden the Antimicrobial Spectrum: Synthesize analogs that are effective against a wider range of bacteria, including those with intrinsic or acquired resistance to other antibiotic classes. nih.govacs.orgresearchgate.netnih.govmdpi.com
Improve Pharmacokinetic Properties: Alter the molecule to enhance oral bioavailability, extend the half-life, or improve tissue penetration.
Overcome Resistance: Design analogs that can evade known resistance mechanisms, such as mutations in the gyrB gene. nih.govacs.orgresearchgate.netnih.govmdpi.com
Structure-activity relationship (SAR) studies are central to this process. nih.govacs.orgresearchgate.netnih.govmdpi.comsperotherapeutics.com By systematically modifying different parts of the Fobrepodacin scaffold and assessing the impact on its biological activity, medicinal chemists can identify key structural features required for potent inhibition of DNA gyrase and antibacterial efficacy. nih.govacs.orgresearchgate.netnih.govmdpi.com
Computational Modeling and Simulation in Antimicrobial Drug Discovery
Computational modeling and simulation have become integral to modern drug discovery, offering a rational and efficient approach to the design and optimization of new therapeutic agents. nih.govresearchgate.netamanote.comfortunejournals.comfortunejournals.comnih.govnih.govcontrolledreleasesociety.org In the context of Fobrepodacin and other DNA gyrase inhibitors, these in silico methods can be applied in several ways:
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., Fobrepodacin or its analogs) when bound to a target protein (e.g., DNA gyrase B). nih.govfortunejournals.comfortunejournals.com By understanding the binding mode and the key interactions between the drug and the enzyme's active site, researchers can design new analogs with improved affinity. nih.govfortunejournals.comfortunejournals.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time. acs.orgfortunejournals.comfortunejournals.comnih.gov This can help to assess the stability of the binding and to understand how the inhibitor affects the conformational changes of the enzyme that are necessary for its function. acs.orgfortunejournals.comfortunejournals.comnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov This information can then be used to screen virtual libraries of compounds to identify new potential inhibitors. nih.gov
In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. researchgate.netamanote.com
By integrating these computational approaches with experimental data, researchers can accelerate the discovery and development of the next generation of DNA gyrase inhibitors with improved efficacy and a lower propensity for resistance. nih.govresearchgate.netamanote.comfortunejournals.comfortunejournals.comnih.govnih.govcontrolledreleasesociety.org
Q & A
Q. What validation protocols are critical for ensuring the stability of Fobrepodacin in experimental formulations?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 6 months, monitoring degradation products via HPLC. Compare results with disodium phosphate excipient stability data . Validate storage conditions using ICH Q1A guidelines for hygroscopicity and photostability .
Ethical and Translational Considerations
Q. How should researchers address ethical challenges in enrolling immunocompromised populations for Fobrepodacin trials?
- Methodological Answer : Implement a risk-stratified consent process, clearly outlining risks of drug-drug interactions (e.g., with antiretrovirals). Use adaptive trial designs to minimize patient exposure to subtherapeutic doses. Reference FDA guidance on antimicrobial trials for vulnerable populations .
Q. What strategies mitigate bias in retrospective analyses of Fobrepodacin’s clinical data?
- Methodological Answer : Use propensity score matching to balance baseline characteristics between treatment arms. Perform sensitivity analyses to assess unmeasured confounding. Adhere to STROBE guidelines for observational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
